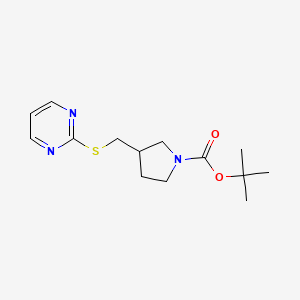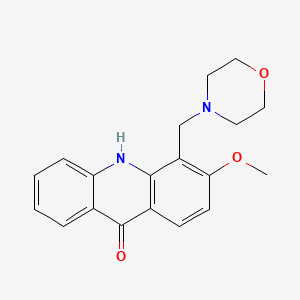![molecular formula C17H23ClN2O B13965638 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzyl-2,8-diazaspiro[45]decan-8-yl)-2-chloroethanone is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a multi-step process involving the reaction of appropriate amines with cyclic ketones.
Introduction of the Chloroethanone Group: The chloroethanone moiety can be introduced via a substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid .
Applications De Recherche Scientifique
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting kinase pathways.
Biological Studies: The compound is used in studies investigating cell death mechanisms, such as necroptosis, due to its ability to inhibit specific kinases.
Chemical Biology: It is employed as a chemical probe to study protein interactions and signaling pathways.
Mécanisme D'action
The mechanism of action of 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits receptor-interacting protein kinase 1 (RIPK1), blocking the activation of the necroptosis pathway.
Pathway Modulation: By inhibiting RIPK1, the compound prevents the downstream signaling events that lead to programmed cell death, thereby exhibiting anti-inflammatory and cytoprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share the spirocyclic core and have been studied for their kinase inhibitory activity.
Spirocyclic Amines: Compounds like 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione also exhibit similar biological activities.
Uniqueness
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone is unique due to its specific substitution pattern and the presence of the chloroethanone group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C17H23ClN2O |
|---|---|
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone |
InChI |
InChI=1S/C17H23ClN2O/c18-12-16(21)20-10-7-17(8-11-20)6-9-19(14-17)13-15-4-2-1-3-5-15/h1-5H,6-14H2 |
Clé InChI |
ZBPVSIYYOLYXQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CCN(C2)CC3=CC=CC=C3)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















